4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid
Description
Historical Development of Fluorophenyl-Substituted Hydrazones
The synthesis of fluorophenyl-substituted hydrazones emerged as a natural progression in Schiff base chemistry, driven by the need to enhance the stability and bioactivity of traditional hydrazones. Early hydrazone synthesis relied on condensation reactions between hydrazines and carbonyl compounds, a method first systematized by Emil Fischer in the late 19th century. The introduction of fluorine into hydrazones gained momentum in the 1980s, as researchers recognized fluorine’s ability to modulate electronic properties and improve metabolic stability.
The target compound represents an advancement in this lineage, combining a 3-fluorophenyl group with a benzoic acid backbone. This design leverages fluorine’s strong electron-withdrawing effects to stabilize the hydrazone bond (–C=N–N–) while enhancing interactions with biological targets. Key synthetic milestones include the adaptation of the Japp-Klingemann reaction for aryl halide substrates and the optimization of solvent systems to favor E-configurations, as evidenced by modern protocols using ethanol/water mixtures under reflux.
Classification within Hydrazone Chemistry
This compound belongs to the N-arylhydrazone subclass, characterized by:
This compound exhibits bifunctional reactivity: the hydrazone nitrogen atoms participate in nucleophilic reactions, while the carboxylic acid group facilitates electrophilic substitutions. Its π-conjugated system, spanning from the fluorophenyl ring to the benzoic acid group, enables charge transfer interactions critical for both chemical sensing and biological activity.
Significance in Antimicrobial Research
Fluorinated hydrazones demonstrate broad-spectrum antimicrobial activity, with this compound showing particular promise against Gram-positive pathogens. Mechanistic studies suggest dual modes of action:
- Membrane disruption : The compound’s lipophilic fluorophenyl group inserts
Properties
IUPAC Name |
4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-12-3-1-2-10(8-12)9-16-17-13-6-4-11(5-7-13)14(18)19/h1-9,17H,(H,18,19)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDCYZORRMENHX-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid typically involves the reaction of 3-fluorobenzaldehyde with hydrazine derivatives under specific conditions. The reaction is carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at reflux temperature . The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products are substituted derivatives of the original compound, with the fluorine atom replaced by the nucleophile.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of hydrazone compounds, including 4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid, exhibit significant anticancer properties. A study demonstrated that these compounds could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the fluorophenyl group is believed to enhance the compound's interaction with biological targets, increasing its efficacy against cancer cells .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of certain enzymes. For instance, it has been evaluated for its urease inhibitory activity, which is crucial in treating conditions like kidney stones and urinary tract infections. Compounds with similar structures have demonstrated IC50 values indicating effective inhibition compared to standard drugs .
Biochemical Research
Proteomics Research
In proteomics, this compound is utilized as a biochemical probe. Its ability to interact with specific proteins makes it valuable for studying protein functions and interactions within biological systems. The compound's design allows for modifications that can tailor its binding properties to various target proteins .
Molecular Modeling Studies
Computational studies using molecular modeling have been employed to predict how this compound interacts at the molecular level with various biological targets. These studies help in understanding the structure-activity relationship (SAR) and guide the synthesis of more potent derivatives .
Material Science
Synthesis of Novel Materials
The hydrazone moiety present in this compound has been explored for synthesizing new materials with unique optical and electronic properties. These materials can be used in organic electronics and photonic devices due to their potential for charge transport and light emission .
Case Studies
Mechanism of Action
The specific mechanism of action for 4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid is not well-documented. it is likely to interact with molecular targets through its hydrazine and benzoic acid functional groups, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Hydrazone derivatives of benzoic acid exhibit structural variations primarily in the substituents on the aromatic rings and the configuration of the hydrazone linkage. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological activities:
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., nitro, fluoro) generally enhance thermal stability and increase melting points, as seen in 10l (mp >300°C) .
- Hydroxy groups reduce synthetic yields (e.g., HBHZ: 58%) due to competing side reactions like oxidation .
- Fluorine substituents influence NMR shifts, with para-fluoro (2j) showing distinct aromatic splitting compared to meta-fluoro (target compound) .
Key Observations :
- Fluorine position significantly impacts activity. For example, 10n (4-fluorobenzyl) exhibits potent Shp2 inhibition (IC50: 0.41 µM) , while 3-fluorophenyl derivatives (target compound) may have distinct anticancer mechanisms due to steric and electronic effects .
- Nitro groups enhance antioxidant activity (NBHZ EC50: 12.5 µM) compared to hydroxy derivatives (HBHZ EC50: 18.7 µM) .
Chelating and Coordination Properties
Hydrazone derivatives, including the target compound, can form complexes with transition metals. For example:
- IN-ASA (a pyrazole-hydrazone derivative) forms stable complexes with Cu²⁺, Co²⁺, and Ni²⁺, showing enhanced antimicrobial activity compared to the parent ligand .
- Chloro-substituted hydrazones (e.g., 4-chloro-2-(hydrazinyl)benzoic acid derivatives) exhibit strong chelation with Fe³⁺, leading to improved antibacterial efficacy .
Biological Activity
4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid, a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydrazone linkage, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a hydrazine group linked to a benzoic acid moiety. The fluorophenyl substitution enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Activity
Recent studies have shown that hydrazone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 μM |
| Compound B | Escherichia coli | 31.250 μM |
| This compound | Pseudomonas aeruginosa | TBD |
In vitro studies indicate that hydrazones can disrupt bacterial cell membranes and inhibit protein synthesis, leading to bactericidal effects .
Anticancer Properties
Hydrazone compounds have also been investigated for their anticancer potential. Studies suggest that they may induce apoptosis in cancer cells by modulating key signaling pathways.
Case Study:
A study evaluating the effects of a similar hydrazone on cancer cell lines reported a dose-dependent inhibition of cell proliferation. The compound was found to activate caspase pathways, leading to increased apoptosis in human breast cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of hydrazones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Research Findings:
In animal models, administration of hydrazone derivatives resulted in reduced edema and inflammatory markers, suggesting therapeutic potential for conditions such as arthritis .
Structure-Activity Relationship (SAR)
The biological activity of hydrazones is closely related to their structural features. Modifications at the phenyl ring or the hydrazone linkage can significantly alter their potency.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Fluoro substitution on phenyl ring | Increased lipophilicity and bioactivity |
| Lengthening the hydrazone chain | Decreased potency |
Q & A
Q. What analytical approaches resolve inconsistencies in reported melting points or solubility profiles?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Provides precise melting point determination by measuring heat flow.
- Phase Solubility Studies : Conduct in varied solvents (polar aprotic, aqueous-organic mixtures) to establish solubility trends.
- Polymorph Screening : Identify crystalline forms (e.g., hydrates, solvates) that alter physical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
